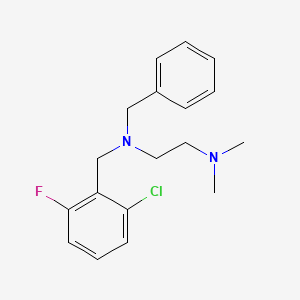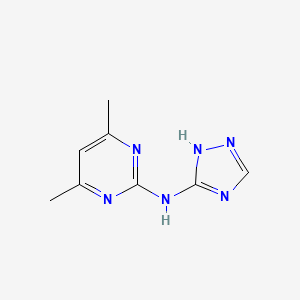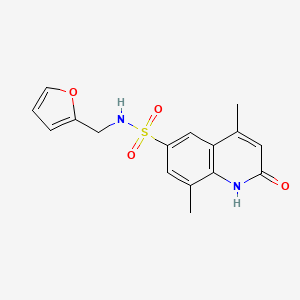![molecular formula C19H22ClN3O B5785331 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-1478, and it is a selective inhibitor of the epidermal growth factor receptor (EGFR).
作用機序
AG-1478 selectively inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in several types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of AG-1478 have been extensively studied in vitro and in vivo. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients by inhibiting the production of pro-inflammatory cytokines. Additionally, AG-1478 has been shown to inhibit amyloid-beta aggregation and reduce neuroinflammation in Alzheimer's disease models.
実験室実験の利点と制限
AG-1478 has several advantages for lab experiments, including its well-established synthesis method, high purity, and selectivity for EGFR. However, AG-1478 also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects. Researchers should be aware of these limitations when designing experiments using AG-1478.
将来の方向性
There are several future directions for research on AG-1478. One potential direction is to investigate the use of AG-1478 in combination with other cancer therapies to improve treatment outcomes. Another direction is to explore the potential use of AG-1478 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of AG-1478 on EGFR signaling and its potential off-target effects.
合成法
The synthesis of AG-1478 involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-[2-(4-methyl-1-piperazinyl)phenyl]amine to form the final product, 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. The synthesis of AG-1478 has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, psoriasis, and Alzheimer's disease. As a selective inhibitor of EGFR, AG-1478 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients. Additionally, AG-1478 has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation.
特性
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-7-8-15(13-16(14)20)19(24)21-17-5-3-4-6-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYCFHSRIWDMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)

![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)




![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)


